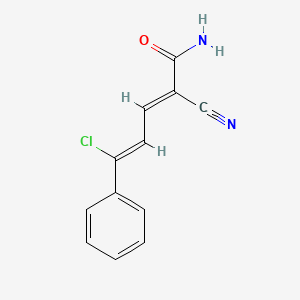
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound features both nitro and bromo substituents on its phenyl rings, which can significantly influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(4-bromophenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction of Nitro Group: 2-(4-Aminophenyl)-2-(4-bromophenyl)acetate.
Substitution of Bromo Group: 2-(4-Nitrophenyl)-2-(4-hydroxyphenyl)acetate.
Applications De Recherche Scientifique
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate can be used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester functional group.
Medicine: Could be explored for its pharmacological properties, especially if its derivatives show biological activity.
Industry: Used in the manufacture of fragrances, flavors, and possibly as a precursor for more complex chemical compounds.
Mécanisme D'action
The mechanism of action for methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate would depend on its specific application. For instance, if used as a substrate in enzymatic reactions, the ester bond might be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitro and bromo groups could also participate in various biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-nitrophenyl)acetate: Lacks the bromo substituent, which may affect its reactivity and applications.
Methyl 2-(4-bromophenyl)acetate: Lacks the nitro substituent, which may influence its chemical behavior.
Ethyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate is unique due to the presence of both nitro and bromo substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can make it a valuable intermediate in organic synthesis and various industrial processes.
Propriétés
Formule moléculaire |
C15H12BrNO4 |
|---|---|
Poids moléculaire |
350.16 g/mol |
Nom IUPAC |
methyl 2-(4-bromophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H12BrNO4/c1-21-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(9-5-11)17(19)20/h2-9,14H,1H3 |
Clé InChI |
AVOIZEZFNPOKBG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)


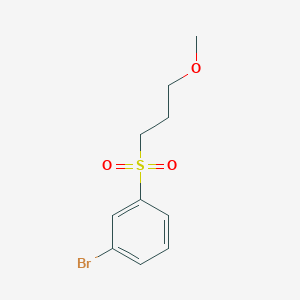

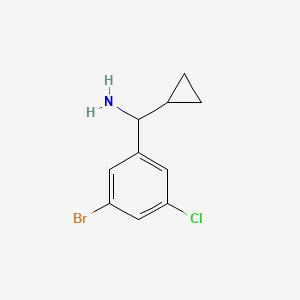
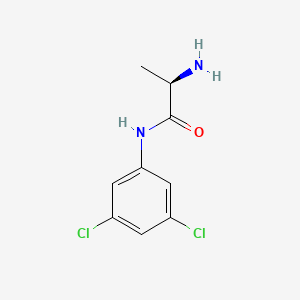
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
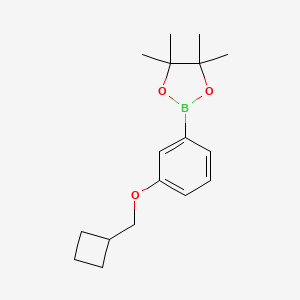

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)

